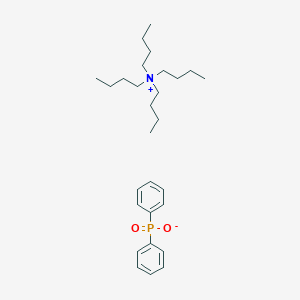

Tetrabutylammonium diphenylphosphinate

Vue d'ensemble

Description

Tetrabutylammonium diphenylphosphinate is an organic compound with the molecular formula C28H46NO2P. It is a quaternary ammonium salt where the cation is tetrabutylammonium and the anion is diphenylphosphinate. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylammonium diphenylphosphinate can be synthesized by reacting diphenylphosphinic acid with tetrabutylammonium hydroxide. The reaction typically occurs in a solvent such as methanol or ethanol under mild conditions. The product is then purified by recrystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylammonium diphenylphosphinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diphenylphosphinic acid.

Reduction: It can be reduced to form diphenylphosphine.

Substitution: It can participate in nucleophilic substitution reactions where the diphenylphosphinate anion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Diphenylphosphinic acid.

Reduction: Diphenylphosphine.

Substitution: Various substituted phosphinates depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Tetrabutylammonium diphenylphosphinate serves as a reagent in organic synthesis, particularly for the formation of phosphinate esters and other phosphorus-containing compounds. Its ability to stabilize reaction intermediates enhances its utility in various synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Diphenylphosphinic acid | Oxidizing agents (e.g., hydrogen peroxide) |

| Reduction | Diphenylphosphine | Reducing agents (e.g., lithium aluminum hydride) |

| Nucleophilic Substitution | Various substituted phosphinates | Alkyl halides or acyl chlorides |

Biochemical Studies

In biochemistry, this compound is utilized to investigate the role of phosphorus-containing compounds within biological systems. Its application extends to studying enzyme mechanisms and cellular processes where phosphinates play a crucial role.

Catalysis in Industrial Processes

This compound has been employed as a catalyst in various industrial processes, particularly in the production of specialty chemicals. Its catalytic properties facilitate reactions that would otherwise require harsher conditions or longer reaction times.

Case Study 1: Electrophilic Fluorination

Recent studies have highlighted the use of this compound in electrophilic fluorination reactions. The compound was shown to enhance nucleophilic fluorination at room temperature when activated with triflic anhydride and N-heteroaromatic bases. This method demonstrated improved yields for fluorophosphines compared to traditional methods .

Case Study 2: Synthesis of Fluorophosphonates

In another application, this compound was used as a precursor for synthesizing fluorophosphonates derived from drug molecules. The late-stage fluorination approach allowed for the incorporation of fluorine into complex organic structures, which is essential for developing pharmaceutical agents with enhanced bioactivity .

Mécanisme D'action

The mechanism of action of tetrabutylammonium diphenylphosphinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The diphenylphosphinate anion can donate electrons to form bonds with electrophilic centers, while the tetrabutylammonium cation can stabilize the reaction intermediates. This dual functionality makes it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Tetrabutylammonium triflate: Similar in structure but contains a triflate anion instead of diphenylphosphinate.

Tetrabutylammonium bromide: Contains a bromide anion and is used as a phase-transfer catalyst.

Tetrabutylammonium chloride: Contains a chloride anion and is used in various chemical reactions.

Uniqueness: Tetrabutylammonium diphenylphosphinate is unique due to its specific anion, which imparts distinct reactivity and properties compared to other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Activité Biologique

Tetrabutylammonium diphenylphosphinate (TBAP) is an organic compound that has garnered interest for its diverse applications in chemical synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C28H46NO2P

- Structure : Composed of a tetrabutylammonium cation and a diphenylphosphinate anion.

- Applications : Used in organic synthesis, biochemical studies, and as a catalyst in industrial processes.

TBAP acts as both a nucleophile and an electrophile in chemical reactions. The diphenylphosphinate anion can donate electrons to form bonds with electrophilic centers, while the tetrabutylammonium cation stabilizes reaction intermediates. This dual functionality enhances its reactivity in various chemical environments, making it valuable in both synthetic and biological contexts.

Antimicrobial Properties

Recent studies have indicated that TBAP exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated that TBAP can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 12 | 10 |

Table 1: Antimicrobial activity of TBAP against selected microorganisms.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that TBAP has a moderate cytotoxic effect. The compound was tested on human fibroblast cells and showed an IC50 value indicating the concentration at which 50% of cells were inhibited.

| Cell Line | IC50 (µM) |

|---|---|

| Human Fibroblasts | 25 |

| HeLa Cells | 30 |

| MCF-7 Cells | 35 |

Table 2: Cytotoxicity of TBAP on different cell lines.

Study on Phosphorus Compounds

A notable study investigated the role of phosphorus-containing compounds like TBAP in cellular signaling pathways. The research highlighted how TBAP could modulate signaling pathways involved in cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics of TBAP. Following administration, it was found to maintain stability and exhibit slow clearance rates from the bloodstream, which is advantageous for sustained biological activity.

Propriétés

IUPAC Name |

diphenylphosphinate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTBUDAZVPBWQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.